molecular formula C18H28ClN3O B10944338 4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10944338
M. Wt: 337.9 g/mol
InChI Key: PTRFESPDPXPAAU-UHFFFAOYSA-N
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Description

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at the 4-position, dicyclohexyl groups at the N,N positions, and an ethyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    N,N-Dicyclohexylation:

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N,N-dicyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H28ClN3O

Molecular Weight

337.9 g/mol

IUPAC Name

4-chloro-N,N-dicyclohexyl-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C18H28ClN3O/c1-2-21-13-16(19)17(20-21)18(23)22(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h13-15H,2-12H2,1H3

InChI Key

PTRFESPDPXPAAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C2CCCCC2)C3CCCCC3)Cl

Origin of Product

United States

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